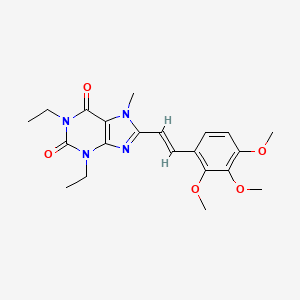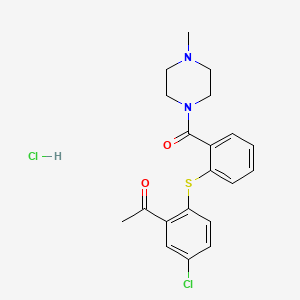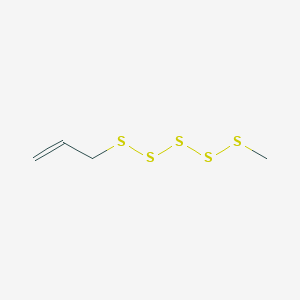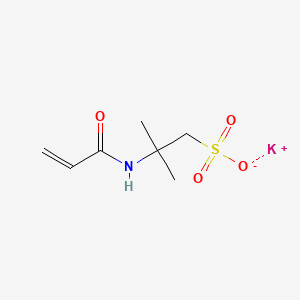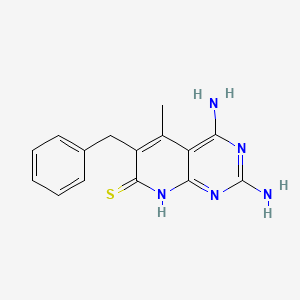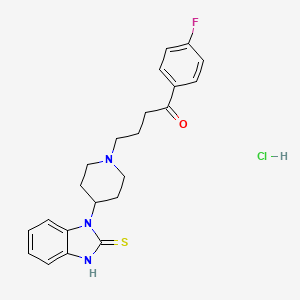
Timiperone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Timiperone hydrochloride is a typical antipsychotic of the butyrophenone class, marketed under the brand name Tolopelon. It is primarily used in Japan for the treatment of schizophrenia. The compound is known for its high affinity for dopamine D2 and serotonin 5-HT2A receptors, which contributes to its antipsychotic effects .
準備方法
The synthesis of Timiperone hydrochloride involves several steps. The primary synthetic route includes the reaction of 4-fluorobutyrophenone with piperidine, followed by the introduction of a benzimidazole moiety. The final product is then converted to its hydrochloride salt form. Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, including the use of solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG) for the preparation of in vivo formulations .
化学反応の分析
Timiperone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized metabolites.
Reduction: Timiperone can be reduced to its corresponding alcohol derivative.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Timiperone hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of butyrophenone derivatives.
Biology: The compound is utilized in research involving dopamine and serotonin receptors.
Medicine: this compound is studied for its efficacy in treating schizophrenia and other psychotic disorders.
Industry: It is used in the development of new antipsychotic drugs and formulations.
作用機序
The primary mechanism of action of Timiperone hydrochloride involves the antagonism of dopamine D2 receptors. By blocking these receptors, the compound reduces the overactivity of dopamine in the mesolimbic pathway, alleviating positive symptoms of psychosis such as hallucinations and delusions. Additionally, this compound has some affinity for serotonin receptors, which may contribute to its overall efficacy and side effect profile .
類似化合物との比較
Timiperone hydrochloride is similar to other butyrophenone antipsychotics such as haloperidol and benperidol. it has a unique thiourea group instead of a urea group, which distinguishes it from benperidol. Other similar compounds include:
Haloperidol: Another butyrophenone antipsychotic with a high affinity for dopamine D2 receptors.
Benperidol: Chemically similar to Timiperone but with a urea group.
Mosapramine: A benzamide antipsychotic with a different mechanism of action.
Zotepine: A dibenzothiazepine-based antipsychotic with unique properties.
This compound’s unique chemical structure and high receptor affinity make it a valuable compound in the treatment of schizophrenia and in scientific research.
特性
CAS番号 |
62621-49-2 |
|---|---|
分子式 |
C22H25ClFN3OS |
分子量 |
434.0 g/mol |
IUPAC名 |
1-(4-fluorophenyl)-4-[4-(2-sulfanylidene-3H-benzimidazol-1-yl)piperidin-1-yl]butan-1-one;hydrochloride |
InChI |
InChI=1S/C22H24FN3OS.ClH/c23-17-9-7-16(8-10-17)21(27)6-3-13-25-14-11-18(12-15-25)26-20-5-2-1-4-19(20)24-22(26)28;/h1-2,4-5,7-10,18H,3,6,11-15H2,(H,24,28);1H |
InChIキー |
VUGXUHIAJYYOSP-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=S)CCCC(=O)C4=CC=C(C=C4)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


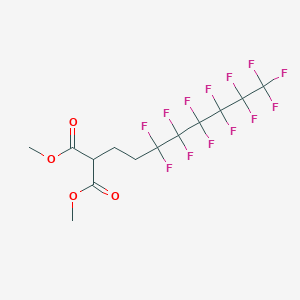
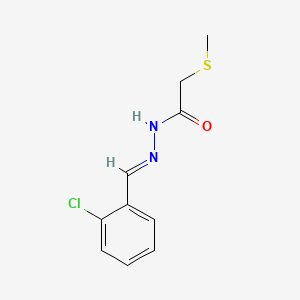
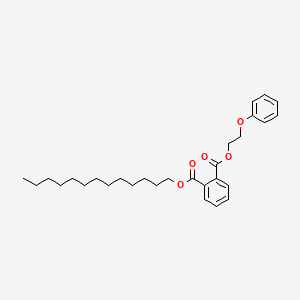


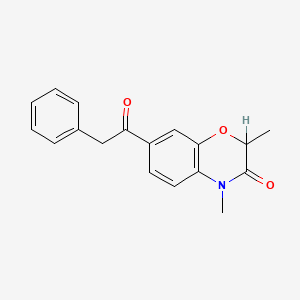
![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-dimethoxyphosphorylacetate](/img/structure/B12733107.png)

